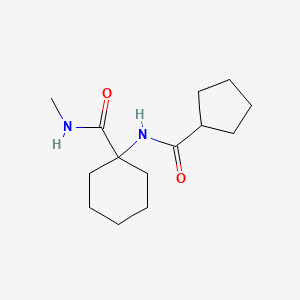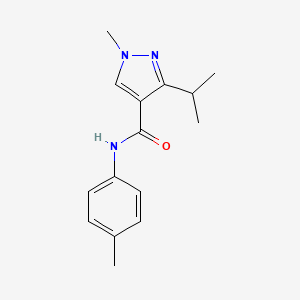
N-(2-propylphenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-propylphenyl)morpholine-4-carboxamide, also known as PPCC, is a synthetic compound that belongs to the class of morpholine carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. PPCC is known to modulate the activity of certain ion channels in the brain, which can have a wide range of effects on neuronal function.
Mécanisme D'action
N-(2-propylphenyl)morpholine-4-carboxamide modulates the activity of ion channels in the brain by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the concentration of N-(2-propylphenyl)morpholine-4-carboxamide. For example, N-(2-propylphenyl)morpholine-4-carboxamide enhances the activity of TRPV1 channels at low concentrations, but inhibits the activity of these channels at high concentrations. Similarly, N-(2-propylphenyl)morpholine-4-carboxamide inhibits the activity of ASIC1a channels at low concentrations, but enhances the activity of these channels at high concentrations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-propylphenyl)morpholine-4-carboxamide are dependent on the specific ion channel that it modulates. For example, N-(2-propylphenyl)morpholine-4-carboxamide-mediated modulation of TRPV1 channels can result in changes in pain sensation and thermoregulation, while modulation of ASIC1a channels can result in changes in synaptic plasticity and learning and memory. Additionally, N-(2-propylphenyl)morpholine-4-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may be relevant in the context of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-propylphenyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is a relatively small and stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and characterized, making it a well-established tool for studying ion channels in the brain. However, there are also some limitations to using N-(2-propylphenyl)morpholine-4-carboxamide in lab experiments. For example, its effects on ion channels can be concentration-dependent and may vary depending on the specific channel being studied. Additionally, the potential off-target effects of N-(2-propylphenyl)morpholine-4-carboxamide on other ion channels or proteins should be carefully considered.
Orientations Futures
There are several future directions for research on N-(2-propylphenyl)morpholine-4-carboxamide and its applications in scientific research. One potential area of investigation is the development of more selective N-(2-propylphenyl)morpholine-4-carboxamide analogs that can modulate specific ion channels with greater specificity and potency. Additionally, the role of N-(2-propylphenyl)morpholine-4-carboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the potential therapeutic applications of N-(2-propylphenyl)morpholine-4-carboxamide in the treatment of pain and other neurological disorders should be explored.
Méthodes De Synthèse
N-(2-propylphenyl)morpholine-4-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-propylphenylamine with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
N-(2-propylphenyl)morpholine-4-carboxamide has been used extensively in scientific research to study the function of ion channels in the brain. Specifically, it has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. N-(2-propylphenyl)morpholine-4-carboxamide has also been shown to modulate the activity of the acid-sensing ion channel 1a (ASIC1a), which plays a role in synaptic plasticity and learning and memory. Additionally, N-(2-propylphenyl)morpholine-4-carboxamide has been used to study the role of ion channels in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-propylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-5-12-6-3-4-7-13(12)15-14(17)16-8-10-18-11-9-16/h3-4,6-7H,2,5,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCVRKCILZSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propylphenyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)





![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)



![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)